molecular formula C10H14N2O3 B253508 2-Butoxy-5-nitroaniline

2-Butoxy-5-nitroaniline

Cat. No.: B253508
M. Wt: 210.23 g/mol
InChI Key: ZQTPOMUMEJTURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-5-nitroaniline is a nitroaromatic compound characterized by a nitro (-NO₂) group at the 5-position and a butoxy (-OC₄H₉) substituent at the 2-position of the aniline ring. This structure confers unique physicochemical properties, including moderate hydrophobicity and reactivity typical of nitroanilines. While direct data on its melting point or boiling point are unavailable in the provided evidence, its molecular formula (C₁₀H₁₄N₂O₃) and molecular weight (210.23 g/mol) can be inferred from analogs like 2-methoxy-5-nitroaniline (168.15 g/mol, C₇H₈N₂O₃) . Notably, this compound has been studied for its relative sweetness, with experimental values (2.79) closely aligning with computational predictions (3.39) .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-butoxy-5-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6,11H2,1H3

InChI Key

ZQTPOMUMEJTURV-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The alkoxy chain length significantly impacts solubility, hydrophobicity, and biological activity. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) logS<sup>*</sup> Relative Sweetness (Exp.) Relative Sweetness (Calc.)
2-Methoxy-5-nitroaniline C₇H₈N₂O₃ 168.15 2.59 2.21 2.59
2-Ethoxy-5-nitroaniline C₈H₁₀N₂O₃ 182.18 2.92 2.87 2.92
2-Propoxy-5-nitroaniline C₉H₁₂N₂O₃ 196.20 3.17 3.46 3.17
2-Butoxy-5-nitroaniline C₁₀H₁₄N₂O₃ 210.23 3.39 2.79 3.39

<sup>*</sup>logS (calculated solubility) values derived from QSAR models .

Observations:

  • Hydrophobicity : Increasing alkoxy chain length (methoxy → butoxy) correlates with higher logS values, suggesting reduced aqueous solubility and increased hydrophobicity.
  • Sweetness : Experimental sweetness peaks at the propoxy derivative (3.46), but this compound shows a discrepancy between experimental (2.79) and calculated (3.39) values, possibly due to steric hindrance or metabolic factors .

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